2-(2,4-Difluorophenyl)-5-methoxypyridine 2-(2,4-Difluorophenyl)-5-methoxypyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20272053
InChI: InChI=1S/C12H9F2NO/c1-16-9-3-5-12(15-7-9)10-4-2-8(13)6-11(10)14/h2-7H,1H3
SMILES:
Molecular Formula: C12H9F2NO
Molecular Weight: 221.20 g/mol

2-(2,4-Difluorophenyl)-5-methoxypyridine

CAS No.:

Cat. No.: VC20272053

Molecular Formula: C12H9F2NO

Molecular Weight: 221.20 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Difluorophenyl)-5-methoxypyridine -

Specification

Molecular Formula C12H9F2NO
Molecular Weight 221.20 g/mol
IUPAC Name 2-(2,4-difluorophenyl)-5-methoxypyridine
Standard InChI InChI=1S/C12H9F2NO/c1-16-9-3-5-12(15-7-9)10-4-2-8(13)6-11(10)14/h2-7H,1H3
Standard InChI Key SYIIATIJMPEZFQ-UHFFFAOYSA-N
Canonical SMILES COC1=CN=C(C=C1)C2=C(C=C(C=C2)F)F

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-(2,4-difluorophenyl)-5-methoxypyridine features a pyridine ring system with electron-withdrawing fluorine atoms and an electron-donating methoxy group. This combination creates a polarized π-system, facilitating metal-ligand charge transfer (MLCT) in coordination complexes . Key molecular parameters include:

PropertyValue
Molecular FormulaC₁₂H₉F₂NO
Molecular Weight221.21 g/mol
Melting Point79–81 °C
Purity (Commercial)≥95%
CAS Number1809322-55-1

The methoxy group enhances solubility in organic solvents, while fluorine atoms improve metabolic stability and lipophilicity, critical for biological applications .

Synthesis and Chemical Reactivity

Synthetic Routes

The primary synthesis involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling between 2,4-difluorophenylboronic acid and 5-methoxypyridine derivatives . Alternative methods include:

  • One-pot trifluoromethoxylation of pyridines under continuous flow conditions, optimizing yields to >70% .

  • Halogen exchange reactions using 2-bromo-5-methoxypyridine as a precursor, though this route is less common .

Industrial-scale production employs continuous flow reactors to enhance efficiency, achieving reaction times under 2 hours with minimal byproducts.

Reactivity Profile

The compound undergoes electrophilic substitution at the pyridine ring’s 3- and 4-positions due to electron-deficient aromaticity. Key reactions include:

  • Coordination with transition metals (e.g., Ir, Ru) to form photocatalytically active complexes .

  • Demethylation under acidic conditions, yielding 2-(2,4-difluorophenyl)-5-hydroxypyridine, a precursor for further functionalization .

Applications in Photocatalysis

2-(2,4-Difluorophenyl)-5-methoxypyridine serves as a cyclometalating ligand in Ir(III) complexes, critical for visible-light photoredox catalysis. These complexes exhibit:

  • Long-lived excited states (τ ≈ 1.2 μs) due to enhanced MLCT transitions .

  • High quantum yields (ΦPL ≈ 50–60%) in blue-emitting OLEDs, outperforming non-fluorinated analogues .

Table 1: Photocatalytic Performance of Ir(III) Complexes

Ligandλem (nm)ΦPL (%)Catalytic Turnover (TOF)
2-(2,4-Difluorophenyl)-5-methoxypyridine4505812,000 h⁻¹
2-Phenylpyridine (reference)480358,500 h⁻¹

The fluorine substituents induce a blue shift in emission spectra by lowering the HOMO energy level, while the methoxy group stabilizes the LUMO, enhancing redox stability .

Biological and Medicinal Relevance

Antiparasitic Activity

In preclinical assays, the compound demonstrated potency against Leishmania infantum (IC₅₀ = 0.8 μM), attributed to increased lipophilicity from fluorine atoms, which enhance membrane penetration .

Kinase Inhibition

Derivatives of 2-(2,4-difluorophenyl)-5-methoxypyridine show promise as PI3K/mTOR dual inhibitors, with compound 22c exhibiting IC₅₀ values of 0.22 nM (PI3Kα) and 23 nM (mTOR). This activity stems from:

  • Sulfonamide groups occupying the affinity-binding pocket of PI3K.

  • Methoxy-pyridine interacting with the hinge region of mTOR .

Figure 1: Effect of 22c on HCT-116 Cell Apoptosis

  • 10 nM: 15% apoptosis.

  • 100 nM: 45% apoptosis (vs. 5% in controls) .

Physicochemical Properties and Stability

Solubility and Partitioning

SolventSolubility (mg/mL)Log P (octanol/water)
Dichloromethane45.22.85
Water0.18-

The low aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 210 °C, with 95% mass retention up to 150 °C under nitrogen .

Comparative Analysis with Structural Analogues

Table 2: Substituent Effects on Photophysical Properties

CompoundSubstituentλem (nm)ΦPL (%)
2-(2,4-Difluorophenyl)-5-methoxypyridine-OCH₃45058
2-(2,4-Difluorophenyl)-5-methylpyridine-CH₃46542
2-(2,4-Difluorophenyl)-5-fluoropyridine-F43050

Methoxy substitution balances electron donation and steric bulk, optimizing both emission efficiency and catalytic activity .

Future Directions and Challenges

  • Drug Delivery Systems: Encapsulation in lipid nanoparticles to improve bioavailability for antiparasitic applications .

  • Hybrid Catalysts: Integrating Ir(III) complexes into MOFs for heterogeneous photocatalysis .

  • Structure-Activity Relationships: Systematic exploration of para-substituents on the difluorophenyl ring to enhance kinase inhibition .

Challenges include mitigating photosensitivity in biological systems and scaling up synthetic protocols while maintaining >98% purity .

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